



# Application Notes: Fast Red ITR Staining for Paraffin-Embedded Tissues

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Compound of Interest		
Compound Name:	Fast Red ITR	
Cat. No.:	B1265623	Get Quote

#### Introduction

Immunohistochemistry (IHC) is a powerful technique used to visualize the distribution and localization of specific antigens within tissue sections. This application note details the use of **Fast Red ITR** as a chromogen in IHC for the detection of antigens in formalin-fixed, paraffinembedded (FFPE) tissues. **Fast Red ITR** is a substrate for alkaline phosphatase (AP), an enzyme commonly conjugated to secondary antibodies in IHC protocols.[1][2] The enzymatic reaction of alkaline phosphatase with its substrate results in the formation of a bright red, insoluble precipitate at the site of the target antigen, allowing for clear visualization under a light microscope.[1][2][3]

### Principle of the Method

The **Fast Red ITR** staining protocol is an indirect IHC method. The procedure begins with the deparaffinization and rehydration of the tissue sections, followed by antigen retrieval to unmask epitopes that may have been altered by fixation.[4] Endogenous enzyme activity, which can lead to non-specific staining, is then blocked. The primary antibody, specific to the antigen of interest, is applied, followed by a secondary antibody conjugated to alkaline phosphatase.[5] Finally, the **Fast Red ITR** substrate is added. The alkaline phosphatase enzyme hydrolyzes a naphthol phosphate ester to a phenolic compound. This compound then couples with a diazonium salt, **Fast Red ITR**, to produce a distinct red precipitate at the location of the antigen.[3]

### **Applications**



This protocol is applicable for the detection of a wide range of cellular antigens, including proteins and other macromolecules, in FFPE tissues. It is particularly useful when a red stain is desired for contrast with blue hematoxylin counterstaining or in multiplex IHC applications.

#### Controls

For accurate interpretation of results, it is crucial to include appropriate controls:

- Positive Control: A tissue section known to express the target antigen should be included to verify that the staining procedure is working correctly.[1]
- Negative Control: A tissue section where the primary antibody is omitted or replaced with a non-immune immunoglobulin of the same isotype and concentration.[1] This control helps to identify non-specific staining from the secondary antibody or other reagents.

# **Experimental Protocols**

1. Deparaffinization and Rehydration

This initial step is crucial for removing the paraffin wax and rehydrating the tissue, allowing aqueous reagents to penetrate the sample.

Step	Reagent	Incubation Time	Number of Washes
1	Xylene	5-10 minutes	2-3
2	100% Ethanol	3-5 minutes	2-3
3	95% Ethanol	1-5 minutes	1
4	85% Ethanol	1 minute	1
5	70% Ethanol	1-5 minutes	1
6	50% Ethanol	5 minutes	1
7	Distilled Water	5 minutes	1

#### 2. Antigen Retrieval



Formalin fixation can create cross-links that mask antigenic sites. Heat-induced epitope retrieval (HIER) is a common method to reverse this.

Step	Reagent	Temperature	Incubation Time
1	10 mM Sodium Citrate Buffer (pH 6.0)	95-100°C	10-20 minutes
2	Cooling	Room Temperature	20-30 minutes
3	Distilled Water Rinse	Room Temperature	5 minutes

## 3. Blocking Endogenous Alkaline Phosphatase

Some tissues contain endogenous alkaline phosphatase, which can cause background staining.[6]

Step	Reagent	Incubation Time
1	Levamisole Solution (e.g., 1mM)	15-30 minutes

## 4. Blocking Non-Specific Staining

This step prevents the primary and secondary antibodies from binding non-specifically to the tissue.

Step	Reagent	Incubation Time
1	Blocking Buffer (e.g., 5% normal serum in TBS)	30-60 minutes

## 5. Antibody Incubation



Step	Reagent	Dilution	Incubation Time and Temperature
1	Primary Antibody	As per manufacturer's instructions	1-2 hours at room temperature or overnight at 4°C
2	TBS Wash	-	3 x 5 minutes
3	Alkaline Phosphatase- conjugated Secondary Antibody	As per manufacturer's instructions	30-60 minutes at room temperature
4	TBS Wash	-	3 x 5 minutes

## 6. Chromogenic Detection

Step	Reagent	Incubation Time
1	Freshly prepared Fast Red ITR substrate solution	5-15 minutes (monitor under microscope)
2	Distilled Water Rinse	2 x 2 minutes

## 7. Counterstaining

Step	Reagent	Incubation Time
1	Hematoxylin	1-3 minutes
2	Running Tap Water Rinse	10-15 minutes

## 8. Dehydration and Mounting

Since the Fast Red precipitate is soluble in alcohol, an aqueous mounting medium must be used.[3]



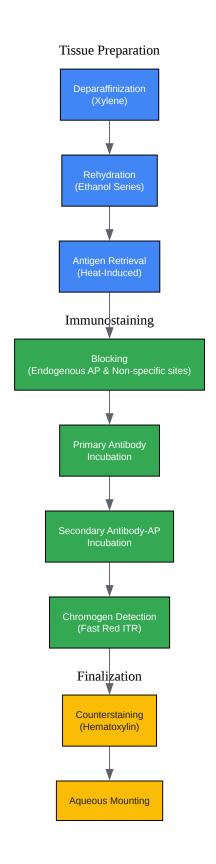
Step	Reagent	
1	Aqueous Mounting Medium	
2	Coverslip	

**Quantitative Data Summary** 

Parameter	Value/Range	Unit	Notes
Tissue Section Thickness	4-5	μm	[4]
Deparaffinization (Xylene)	5-10	minutes per wash	[5][7]
Rehydration (Ethanol series)	1-5	minutes per wash	[7][8]
Antigen Retrieval (Citrate Buffer)	95-100	°C	[9][10]
Antigen Retrieval Time	10-20	minutes	[10][11]
Endogenous AP Block	15-30	minutes	
Blocking (Normal Serum)	30-60	minutes	[8]
Primary Antibody Incubation	1-2 (RT) or Overnight (4°C)	hours	[11]
Secondary Antibody Incubation	30-60	minutes	
Fast Red ITR Incubation	5-15	minutes	[7]
Hematoxylin Counterstain	1-3	minutes	[7]



## **Visualizations**

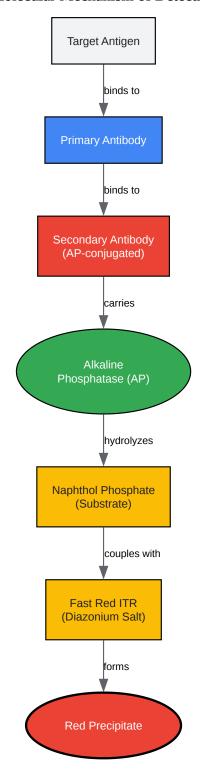


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Caption: Experimental workflow for **Fast Red ITR** staining.

## Molecular Mechanism of Detection



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Caption: Signaling pathway of Fast Red ITR staining.

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